molecular formula C25H47N5O9S B1192321 Biotin-PEG6-hydrazide

Biotin-PEG6-hydrazide

Cat. No.: B1192321
M. Wt: 593.74
InChI Key: BKVIFOCCBJHLJK-HFMPRLQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG6-hydrazide is a hydrazide-activated biotinylation reagent used to label glycoproteins, carbohydrate-containing compounds that have oxidizable sugars or aldehydes. Hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.

Scientific Research Applications

Biomedical Applications

  • Fluorescent-Magnetic-Bifunctional Nanospheres : Biotin-PEG6-hydrazide is used in the creation of fluorescent-magnetic-biotargeting trifunctional nanospheres. These nanospheres have applications in biomedical fields, including the visual sorting and manipulation of apoptotic cells (Wang et al., 2005).

Bioconjugation and Drug Delivery

  • Construction of Multifunctionalizable Nanoparticles : This chemical is used to prepare polymers for protein recognition, demonstrating its utility in bioconjugation. It facilitates the creation of glycoconjugated copolymers capable of recognizing proteins like Con A (Wang et al., 2014).
  • Development of Drug Delivery Systems : this compound is integral in the development of poly(ethylene glycol)–polylactide (PEG–PLA) copolymer nanoparticles. These nanoparticles are biofunctionalized with ligands via biotin-avidin interactions and used in targeted drug delivery, especially for brain glioma (Ren et al., 2010).

Diagnostic and Analytical Applications

  • Detection of Biomarkers : this compound is used in the synthesis of biotin-PEG gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins from a single sample. This method is significant for clinical diagnosis of diseases (Scott et al., 2017).

Research on Cellular Functions and Disease Mechanisms

  • Study of Lymphocyte Stimulation : The chemical is used in research on membrane sialoglycolipids as possible signal transducers in lymphocyte stimulation. Biotin hydrazide-modified gangliosides, incorporated into thymocytes, demonstrate the potential involvement of gangliosides in transmembrane communication during lymphocyte stimulation (Spiegel & Wilchek, 1981).

Nanotechnology and Material Science

  • Nanoparticle Functionalization : this compound plays a role in the functionalization of nanoparticles for therapeutic applications. It has been used in the synthesis of gold nanoparticles surface-functionalized with drugs and biotin receptors for cancer therapy (Heo et al., 2012).

Properties

Molecular Formula

C25H47N5O9S

Molecular Weight

593.74

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C25H47N5O9S/c26-30-23(32)5-7-34-9-11-36-13-15-38-17-18-39-16-14-37-12-10-35-8-6-27-22(31)4-2-1-3-21-24-20(19-40-21)28-25(33)29-24/h20-21,24H,1-19,26H2,(H,27,31)(H,30,32)(H2,28,29,33)/t20-,21-,24-/m0/s1

InChI Key

BKVIFOCCBJHLJK-HFMPRLQTSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG6-hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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